molecular formula C10H5ClFNOS B7993894 2-(2-Chloro-4-fluorobenzoyl)thiazole CAS No. 1443349-11-8

2-(2-Chloro-4-fluorobenzoyl)thiazole

Cat. No.: B7993894
CAS No.: 1443349-11-8
M. Wt: 241.67 g/mol
InChI Key: MXKSKXXBABDKAA-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorobenzoyl)thiazole (CAS: 1443349-11-8) is a thiazole derivative featuring a benzoyl moiety substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, reflecting its role in drug discovery and materials science .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNOS/c11-8-5-6(12)1-2-7(8)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSKXXBABDKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231835
Record name Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-11-8
Record name Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 2-(2-Chloro-4-fluorobenzoyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown the following IC50 values:
    Cell LineIC50 (µM)
    HepG-2 (Liver)4.24 ± 0.3
    MCF-7 (Breast)3.00 ± 0.2
    HCT-116 (Colon)7.35 ± 0.4
    These values suggest its potential as a lead compound in developing new anticancer therapies through mechanisms such as apoptosis induction and enzyme inhibition .
  • Antidiabetic Potential : Preliminary studies indicate that thiazole derivatives, including this compound, may inhibit glucosidase enzymes, which could lead to therapeutic applications in managing diabetes .
  • Mechanism of Action : The compound's ability to modulate enzyme activity involved in metabolic pathways highlights its potential in drug design, particularly for conditions like cancer and diabetes .

Biological Studies

  • Enzyme Interaction Studies : The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in understanding enzyme mechanisms and cellular processes .
  • Comparative Studies : When compared to other thiazole derivatives, this compound shows distinct properties that could be advantageous in drug development. For instance, it can be contrasted with sulfathiazole (an antimicrobial agent) and ritonavir (an antiretroviral drug), demonstrating its unique pharmacological profile .

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Studies : Research has demonstrated that derivatives similar to this compound induce apoptosis in cancer cell lines such as MCF-7 and HepG-2, suggesting its viability as an anticancer agent .
  • Antidiabetic Research : Investigations into the inhibition of glucosidase enzymes by thiazole derivatives suggest that compounds like this one could play a role in diabetes management through similar mechanisms .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in various metabolic processes . It may also interact with cellular receptors and ion channels, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Cl, F) at ortho/para positions enhance stability and bioactivity by modulating electron density .
  • Bulky substituents (e.g., triazolyl in ) affect crystal packing but retain planar molecular conformations .

Antifungal and Antimicrobial Efficacy

  • This compound analogs : Compounds like 2h and 2l () exhibit MIC90 values of 1.95 µg/mL against Candida albicans, outperforming ketoconazole (4-fold potency increase) .
  • Thiazolyl hydrazones (): Show moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL). This highlights the critical role of hydrazone and nitro groups in activity .
  • Fluoro-thiazolylhydrazones (): Derivatives with difluorophenyl groups demonstrate enhanced antifungal properties due to increased lipophilicity and membrane penetration .

Biological Activity

2-(2-Chloro-4-fluorobenzoyl)thiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are often incorporated into various pharmacologically active compounds, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and comparisons with other thiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity involved in metabolic pathways, which may lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic processes, potentially leading to reduced cell proliferation in cancerous cells.
  • Electrophilic Substitution : The thiazole ring can undergo electrophilic substitution at the C-5 position, influenced by the electron-donating effect of the sulfur atom, enhancing its reactivity and biological potential.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
HepG-2 (Liver)4.24 ± 0.3
MCF-7 (Breast)3.00 ± 0.2
HCT-116 (Colon)7.35 ± 0.4

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Comparative Studies

When compared to other thiazole derivatives, such as sulfathiazole and ritonavir, this compound shows unique biological properties due to its specific substitution patterns. For instance:

  • Sulfathiazole : Primarily an antimicrobial agent.
  • Ritonavir : An antiretroviral drug with a thiazole moiety.

The distinct chemical structure of this compound imparts unique pharmacological properties that could be advantageous in developing new therapeutic agents .

Case Studies and Applications

Several studies have explored the potential applications of this compound in treating diseases:

  • Anticancer Activity : A study conducted on various thiazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer properties through apoptosis induction in cancer cell lines like MCF-7 and HepG-2 .
  • Antidiabetic Potential : Research on thiazole derivatives has shown promising results in inhibiting glucosidase enzymes, suggesting that compounds like this compound could also exhibit antidiabetic properties through similar mechanisms .

Q & A

Q. How can researchers mitigate side reactions during the synthesis of halogenated thiazole derivatives?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation.
  • Low-temperature reactions : Conduct electrophilic substitutions (e.g., Friedel-Crafts) at 0–5°C to minimize polyhalogenation.
  • In situ monitoring : Employ ReactIR to track reactive intermediates and adjust reagent addition rates .

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